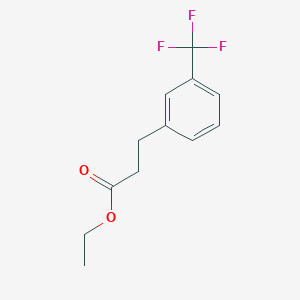

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHPHSYPKKLTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474396 | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70311-33-0 | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate as a synthetic intermediate

A Strategic Intermediate in Calcimimetic Drug Synthesis

Executive Summary

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (CAS 70311-33-0) represents a pivotal synthetic node in the manufacture of type II calcimimetics, most notably Cinacalcet hydrochloride .[1] As a saturated ester bearing a meta-trifluoromethyl group, it balances the lipophilic requirements of the calcium-sensing receptor (CaSR) pharmacophore with the chemical versatility required for high-throughput manufacturing.

This guide analyzes the compound's utility not merely as a passive intermediate, but as a "chemical hinge" that allows for the controlled divergence into aldehydes, alcohols, and amides essential for late-stage drug assembly.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

The meta-substitution of the trifluoromethyl group (-CF₃) is electronically significant. Unlike para-substitution, which allows for direct resonance conjugation, the meta position exerts a strong inductive electron-withdrawing effect (-I) without resonance donation, deactivating the phenyl ring towards electrophilic attack while increasing the acidity of benzylic protons.

| Property | Specification |

| IUPAC Name | Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate |

| CAS Number | 70311-33-0 |

| Molecular Formula | C₁₂H₁₃F₃O₂ |

| Molecular Weight | 246.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~260°C (Predicted) |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |

| Key Moiety | m-CF₃ Phenyl ring (Metabolic stability enhancer) |

Strategic Synthesis: Catalytic Hydrogenation Protocol

While Heck coupling strategies exist, the most robust industrial route involves the catalytic hydrogenation of ethyl 3-(trifluoromethyl)cinnamate . This method is preferred for its atom economy and the avoidance of heavy metal contamination (beyond the catalyst, which is filtered).

The Causality of Choice

We utilize Pd/C (Palladium on Carbon) over homogeneous catalysts (like Wilkinson's) to facilitate easy workup via filtration. The choice of solvent (Methanol or Ethyl Acetate) is critical; protic solvents like methanol often accelerate the reaction rate for cinnamates due to hydrogen bonding interactions with the carbonyl oxygen, activating the alkene.

Detailed Experimental Protocol

Note: This protocol describes a self-validating workflow where reaction progress is monitored by the disappearance of the olefinic signature.

Reagents:

-

Ethyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate (Precursor)[2]

-

10% Pd/C (50% water wet to minimize ignition risk)

-

Methanol (HPLC Grade)

-

Hydrogen gas (Balloon or low-pressure line)

Step-by-Step Methodology:

-

Inerting: Charge a 3-neck round-bottom flask with the unsaturated cinnamate precursor (10.0 g, 40.9 mmol). Evacuate and backfill with Nitrogen (

) three times to remove ambient oxygen. -

Solvation: Add Methanol (100 mL, 10 volumes). Agitate until fully dissolved.

-

Catalyst Addition: Under a gentle

stream, carefully add 10% Pd/C (0.5 g, 5 wt% loading). Safety Critical: Do not add dry catalyst to flammable solvent in air. -

Hydrogenation:

-

Evacuate the flask and backfill with Hydrogen (

) three times. -

Maintain a hydrogen atmosphere (balloon pressure or ~1 atm) with vigorous stirring at Room Temperature (20–25°C).

-

-

In-Process Control (IPC) - Self-Validation:

-

After 4 hours, sample an aliquot for TLC or ¹H NMR.

-

Validation Marker: Look for the disappearance of the alkene doublets at

6.4 and 7.7 ppm. The appearance of multiplets at

-

-

Workup:

-

Once conversion is >99%, flush the system with

. -

Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with fresh Methanol.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the target ethyl 3-(3-(trifluoromethyl)phenyl)propanoate as a clear oil.

Typical Yield: 98–99% (Quantitative).

Critical Reactivity: The "Gateway" to Cinacalcet

The utility of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate lies in its controlled reduction. The ester functionality is less reactive than an aldehyde but more stable than an acid chloride, allowing it to be stored and reduced on-demand.

Pathway A: Direct Reduction to Aldehyde (DIBAL-H)

Reaction with Diisobutylaluminum hydride (DIBAL-H) at -78°C can yield the aldehyde directly. However, over-reduction to the alcohol is a common risk.

Pathway B: Reduction-Oxidation (Red-Ox) Sequence

A more reliable industrial approach involves full reduction to the alcohol followed by selective oxidation.

-

Reduction:

/ -

Oxidation: TEMPO/NaOCl (Anelli Oxidation) or Swern Oxidation

3-(3-(trifluoromethyl)phenyl)propanal .

This aldehyde is the immediate precursor for the reductive amination with (R)-1-(1-naphthyl)ethylamine to form Cinacalcet .

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic flow, highlighting the central role of the propanoate ester.

Figure 1: The synthetic lineage of Cinacalcet, illustrating the pivotal reduction of the cinnamate to the propanoate ester.

Safety & Handling of Fluorinated Esters

While the ethyl ester moiety is relatively benign, the trifluoromethyl group imparts specific properties:

-

Lipophilicity: Enhanced skin absorption compared to non-fluorinated analogs.[3] Gloves (Nitrile > 0.11mm) are mandatory.

-

Volatility: The compound is an oil with low volatility, but aerosols formed during workup can be respiratory irritants.

-

Waste Disposal: Fluorinated organic compounds must be segregated from standard organic waste streams in many jurisdictions to prevent contamination of incineration scrubbers (HF formation).

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53230361, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. (Note: Ethyl analog properties inferred from Methyl/Ethyl data). Retrieved from [Link]

-

Veeprho Laboratories. (n.d.). Cinacalcet Impurities and Related Compounds. Retrieved from [Link]

-

Santoro, S., et al. (2023).[4][5][6] "Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl." Molecules, 28(16), 6042.[5] Retrieved from [Link]

-

Thirupathi, R., et al. (2015). "Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride." Indian Journal of Chemistry, 54B, 1129-1132. (Describes the NaBH4 reduction of the ester). Retrieved from [Link]

- Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcet hydrochloride intermediate.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. mdpi.com [mdpi.com]

- 5. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

Strategic Sourcing & Validation: Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate

CAS: 70311-33-0 | Technical Whitepaper for Pharmaceutical Development [1][2]

Executive Summary

In the high-stakes landscape of pharmaceutical development, Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (CAS 70311-33-0 ) serves a dual critical function: as a lipophilic building block in the synthesis of trifluoromethylated bioactives and as a regulated process impurity in the manufacturing of calcimimetics like Cinacalcet .[2]

This guide moves beyond simple catalog listings to provide a technical framework for sourcing, validating, and utilizing this compound. We address the "Make vs. Buy" decision matrix, identifying when to procure certified reference standards versus bulk intermediates, and provide a self-validating Quality Control (QC) protocol to ensure data integrity in your drug development pipeline.

Chemical Intelligence & Profile

Before engaging suppliers, the procurement and analytical teams must align on the exact chemical identity to avoid confusion with its beta-keto ester analog (Ethyl 3-oxo-3-(...)) or the free acid.[2]

| Feature | Specification |

| Chemical Name | Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate |

| CAS Number | 70311-33-0 |

| Molecular Formula | C₁₂H₁₃F₃O₂ |

| Molecular Weight | 246.23 g/mol |

| Key Moiety | meta-Trifluoromethyl phenyl ring (metabolic stability enhancer) |

| Physical State | Colorless to pale yellow oil (typically) |

| Solubility | Soluble in MeOH, DMSO, EtOAc; Immiscible in water |

| Primary Application | Cinacalcet Impurity Standard; Fluorinated Scaffold Synthesis |

The Sourcing Ecosystem: Tiered Supplier Analysis[2]

Sourcing this compound requires distinguishing between analytical grade (for GMP release testing) and synthesis grade (for reaction intermediates).[2]

Tier 1: Certified Reference Material (CRM) Suppliers

Target Audience: QC Managers, Analytical Method Developers. These suppliers provide the compound with a Certificate of Analysis (CoA) detailing potency, water content, and H-NMR/C-NMR validation.[2]

-

Veeprho: Specializes in pharmaceutical impurities.[2] Excellent for tracking the "saturated ester" impurity in Cinacalcet synthesis.

-

Pharmaffiliates: Offers high-purity standards (Cat No: PA 30 0111009) specifically for regulatory filing support.[2]

-

SimSon Pharma: Known for stocking specific stable isotope-labeled versions (if required for MS internal standards).[2]

Tier 2: Bulk Intermediate & Building Block Suppliers

Target Audience: Medicinal Chemists, Process Chemists. For gram-to-kilogram scale, "Reference Standard" pricing is prohibitive.[2] In these cases, you are often buying the Acid Precursor (CAS 585-50-2) or contracting a custom esterification.[2]

-

Enamine / Building Blocks: Often stock the acid 3-(3-(trifluoromethyl)phenyl)propanoic acid.[1][2][3]

-

Combi-Blocks: Reliable source for the trifluoromethyl-cinnamic acid precursors.[2]

-

Sigma-Aldrich (Merck): Acts as an aggregator (Product No: SY3H6E4130F0).[2] Useful for small, rapid R&D quantities but often higher cost per gram.[2]

Procurement Strategy: The "Make vs. Buy" Protocol

If bulk (>100g) is required, do not buy the ester directly .[2]

-

Purchase the Acid: 3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS 585-50-2).[2][4][5][6]

-

Perform Fischer Esterification: Reflux in Ethanol with catalytic H₂SO₄.

-

Result: >98% yield at 10% of the commercial ester price.

Technical Validation: The Self-Validating Protocol

Trusting a supplier's label is a compliance risk.[2] Use this orthogonal testing workflow to validate incoming lots.

A. Impurity Profiling Logic

The primary impurities arise from the synthesis pathway.[2] Understanding this allows you to target your HPLC method.[2]

-

Impurity A (Hydrolysis): 3-(3-(trifluoromethyl)phenyl)propanoic acid.[1][2][3][7] (Result of poor storage/moisture).[2]

-

Impurity B (Unsaturated Precursor): Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate.[2] (Result of incomplete hydrogenation).[2]

B. Visualization of Synthesis & Impurity Origins

The following diagram illustrates the synthesis pathway and where specific impurities originate, guiding your QC focus.[2]

Caption: Synthesis flow showing the origin of the unsaturated impurity (incomplete reduction) and acid impurity (hydrolysis).

C. The "Self-Validating" HPLC Method

This method is designed to separate the target ester from its two critical impurities (Acid and Acrylate).[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV @ 210 nm (general) and 254 nm (aromatic).[2]

-

Validation Criteria:

Strategic Supply Chain Workflow

To ensure continuity of supply for drug development projects, adopt this tiered sourcing logic.[2]

Caption: Decision matrix for sourcing based on scale, optimizing for cost vs. speed.

References

-

Pharmaffiliates. (2024). Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate Reference Standard (Cat No: PA 30 0111009).[2][8][9] Retrieved from [Link]

-

Veeprho. (2024).[2] Impurity Standards for Cinacalcet Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CAS 585-50-2 (Acid Precursor). Retrieved from [Link]

Sources

- 1. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone - Google Patents [patents.google.com]

- 3. veeprho.com [veeprho.com]

- 4. 3-[3-(Trifluoromethyl)phenyl]propanoic acid | CAS 585-50-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-(3-(Trifluoromethyl)phenyl)propanoic acid | China | Manufacturer | Changzhou Rokechem Technology Co., Ltd. [chemicalbook.com]

- 7. klivon.com [klivon.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate

Introduction

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a distinct chemical entity characterized by an ethyl ester functional group linked to a phenylpropanoic acid backbone, with a trifluoromethyl substituent at the meta position of the aromatic ring. This compound and its structural analogs are of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Understanding the three-dimensional structure and conformational preferences of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is paramount for predicting its interactions with biological systems and for the rational design of novel therapeutic agents.

This guide provides a comprehensive exploration of the molecular architecture, conformational landscape, and physicochemical properties of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the experimental and computational methodologies used to characterize such molecules.

Molecular Structure and Physicochemical Properties

The fundamental structure of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is composed of three key fragments: the ethyl ester, the flexible propyl chain, and the rigid, substituted phenyl ring. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the electronic distribution within the phenyl ring and the overall properties of the molecule.

| Identifier | Value |

| IUPAC Name | ethyl 3-[3-(trifluoromethyl)phenyl]propanoate |

| CAS Number | 70311-33-0[2] |

| Molecular Formula | C₁₂H₁₃F₃O₂[2] |

| Molecular Weight | 246.23 g/mol [2] |

| Canonical SMILES | CCOC(=O)CCC1=CC(=CC=C1)C(F)(F)F[2] |

Physicochemical Data Summary

While specific experimental data for this exact compound is limited in publicly available literature, the following properties can be estimated based on its structure and data from analogous compounds like ethyl 3-phenylpropanoate.[3][4]

| Property | Estimated Value | Reference Compound |

| Boiling Point | ~250-270 °C | Ethyl 3-phenylpropanoate: 247-249 °C[4] |

| Density | ~1.1-1.2 g/mL | Ethyl 3-phenylpropanoate: 1.1 g/mL[4] |

| LogP (Octanol-Water Partition Coefficient) | > 3.0 | The -CF3 group increases lipophilicity. |

Spectroscopic Characterization Profile

The structural elucidation of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate would rely on a combination of standard spectroscopic techniques. Below is a predicted profile based on its molecular structure and data from similar compounds.[5]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (4H): Multiplets in the range of δ 7.3-7.6 ppm. The substitution pattern will lead to complex splitting.

-

Ethyl Ester Methylene (-OCH₂CH₃, 2H): Quartet around δ 4.1 ppm due to coupling with the methyl protons.

-

Propyl Chain Methylene (-CH₂-Ar, 2H): Triplet around δ 2.9-3.0 ppm.

-

Propyl Chain Methylene (-CH₂-CO, 2H): Triplet around δ 2.6-2.7 ppm.

-

Ethyl Ester Methyl (-OCH₂CH₃, 3H): Triplet around δ 1.2 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-C=O): ~δ 172 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the -CF3 group will show a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF₃): Quartet around δ 124 ppm (J_CF ≈ 272 Hz).

-

Ethyl Ester Methylene (-OCH₂): ~δ 61 ppm.

-

Propyl Chain Carbons: ~δ 35 ppm (-CH₂-Ar) and ~δ 30 ppm (-CH₂-CO).

-

Ethyl Ester Methyl (-CH₃): ~δ 14 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Ester): Strong absorption around 1735 cm⁻¹.

-

C-F Stretches: Strong, characteristic absorptions in the range of 1100-1350 cm⁻¹.

-

C-O Stretch (Ester): Absorption around 1180 cm⁻¹.

-

Aromatic C-H Stretches: Above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: Below 3000 cm⁻¹.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The conformation of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is primarily determined by the rotation around several key single bonds. Understanding the energy landscape of these rotations is crucial for predicting the molecule's preferred shapes.

The key dihedral angles that dictate the overall conformation are:

-

τ1: Rotation around the bond connecting the phenyl ring to the propyl chain.

-

τ2: Rotation around the central C-C bond of the propyl chain.

-

τ3 & τ4: Rotations within the ethyl ester group.

The interplay of steric hindrance and electronic interactions governs the stability of the various conformers. For the propyl chain, staggered conformations are energetically favored over eclipsed conformations.[6] The bulky trifluoromethylphenyl group will significantly influence the rotational barrier around the τ1 and τ2 bonds, likely favoring conformations where it is positioned away from the ethyl ester group to minimize steric clash.

Caption: Key dihedral angles for conformational analysis.

Protocol for Computational Conformational Analysis

Given the challenges in obtaining experimental conformational data for non-crystalline molecules, computational chemistry provides a powerful alternative for exploring the conformational landscape.[7][8] The following protocol outlines a robust workflow for this purpose.

Step-by-Step Methodology

-

Initial 3D Structure Generation:

-

Action: Draw the 2D structure of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate in a molecular editor and generate an initial 3D structure.

-

Causality: This provides a starting point for the conformational search. The initial geometry is not critical as the subsequent steps will explore the potential energy surface.

-

-

Conformational Search:

-

Action: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e).

-

Causality: This efficiently samples the vast conformational space by rotating the key dihedral angles (τ1, τ2, τ3, τ4) and identifying a set of low-energy candidate structures. This step avoids the computational expense of using high-level quantum mechanics for the initial broad search.

-

-

Quantum Mechanics (QM) Geometry Optimization:

-

Action: Take the unique, low-energy conformers from the previous step (typically those within 10-15 kJ/mol of the global minimum) and perform geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-31G(d).

-

Causality: DFT provides a much more accurate description of the electronic structure and, consequently, the molecular geometry and relative energies compared to molecular mechanics. This refines the initial structures to their true local energy minima on the DFT potential energy surface.

-

-

Frequency Calculations:

-

Action: Perform a frequency calculation at the same level of theory used for optimization (e.g., B3LYP/6-31G(d)) for each optimized conformer.

-

Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide thermodynamic data, such as the Gibbs free energy, which is crucial for determining the relative populations of conformers at a given temperature.

-

-

Analysis of Results:

-

Action: Analyze the output to determine the relative energies (ΔE and ΔG) of all stable conformers. Examine the values of the key dihedral angles for the lowest energy structures.

-

Causality: This allows for the identification of the most stable conformer(s) and provides a quantitative understanding of the molecule's conformational preferences and the energy barriers between different conformations.

-

Caption: Computational workflow for conformational analysis.

Significance in Drug Development

The structural and conformational properties of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate make it a valuable scaffold in drug discovery.

-

Improved Pharmacokinetics: The -CF3 group is known to block metabolic attack at its position of attachment, potentially increasing the half-life of a drug.[1] Its lipophilicity can also enhance membrane permeability and absorption.[1]

-

Target Binding: A molecule's ability to bind to a receptor or enzyme active site depends on its 3D shape. A flexible molecule like this can adopt multiple conformations, one or more of which may be the "bioactive conformation" responsible for its therapeutic effect. Understanding the energy cost of adopting this bioactive conformation is critical for optimizing binding affinity.

-

Scaffold for Analogs: The phenylpropanoate core is a versatile starting point for creating libraries of related compounds.[9][10] By modifying the ester group, the substitution on the phenyl ring, or the length of the alkyl chain, medicinal chemists can fine-tune the pharmacological properties to improve potency and reduce side effects. For instance, similar propanoic acid derivatives have been investigated as potential anticancer agents.[10]

Conclusion

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a molecule of considerable interest due to the advantageous properties conferred by its trifluoromethyl group. A thorough understanding of its molecular structure is achieved through a synergistic approach combining spectroscopic analysis and computational modeling. The conformational flexibility, primarily governed by rotations within its propyl chain, dictates the molecule's three-dimensional architecture. Elucidating this conformational landscape is a critical step in the rational design of new pharmaceuticals, enabling scientists to predict and optimize the interactions of drug candidates with their biological targets. This guide provides the foundational knowledge and a validated computational protocol to empower researchers in their exploration of this and similar molecular scaffolds.

References

- Organic Syntheses Procedure. vertexaisearch.cloud.google.com.

- Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. MySkinRecipes.

- Ethyl 3-(3-Methylphenyl)propanoate | Research Chemical. Benchchem.

- Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Patsnap Eureka.

- Ethyl 3-phenylpropanoate | CAS#:2021-28-5. Chemsrc.

- The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. ningboinno.com.

- ethyl 3,3,3-trifluoropropanoate - 352-23-8, C5H7F3O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- Showing Compound Ethyl 3-phenylpropanoate (FDB020143). FooDB.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.

- Ethyl-3-phenyl propionate. Synerzine.

- ethyl 3-phenylpropanoate - 2021-28-5, C11H14O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum. ChemicalBook.

- Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate. Wikidata.

- 4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts.

- Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. MDPI.

- Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC - PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate - Wikidata [wikidata.org]

- 3. Ethyl 3-phenylpropanoate | CAS#:2021-28-5 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 3-(3-Methylphenyl)propanoate|Research Chemical [benchchem.com]

- 10. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]

Methodological & Application

Application Note: Selective Hydrogenation of (E)-Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate

Abstract & Scope

This technical guide details the protocol for the catalytic hydrogenation of (E)-ethyl 3-(3-(trifluoromethyl)phenyl)acrylate (1) to ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (2) using Palladium on Carbon (Pd/C).

The trifluoromethyl (

Key Reaction

(Where Ar = 3-trifluoromethylphenyl)Mechanistic Insight & Process Logic

The Horiuti-Polanyi Mechanism

The reduction follows the Horiuti-Polanyi mechanism, a surface-mediated process.[1] Understanding this is vital for troubleshooting rate issues. The reaction is not limited by the inherent reactivity of the alkene but often by mass transfer (

The electron-withdrawing

Mechanistic Pathway Diagram

Figure 1: The Horiuti-Polanyi mechanism for heterogeneous hydrogenation. Note that Step 1 is reversible (leading to H/D exchange if deuterium is used), while Step 2 is generally irreversible.

Critical Process Parameters (CPPs)

Solvent Selection

Solvent choice dictates hydrogen solubility and catalyst safety.

| Solvent | Reaction Rate | Safety Profile | Recommendation |

| Methanol (MeOH) | High (Fastest) | High Flammability. Catalyst ignition risk high if dry.[2][3] | Secondary Choice (Use for difficult substrates) |

| Ethanol (EtOH) | High | Moderate. Standard green solvent. | Primary Choice |

| Ethyl Acetate (EtOAc) | Moderate | Excellent. Non-protic, lowers ignition risk. | Recommended for Safety |

| THF | Moderate | Peroxide risk. | Avoid unless solubility issues arise |

Catalyst Loading & Type

-

Type: 5% or 10% Pd/C (50% water wet).

-

Note: Always use water-wet catalyst for bench-scale safety to prevent electrostatic ignition.

-

-

Loading: 5-10 wt% relative to the substrate is standard.

-

Example: For 1g substrate, use 50-100mg of wet catalyst.

-

Chemoselectivity ( Stability)

The

-

Control: Run at neutral pH.

-

Validation: Monitor 19F NMR for fluoride ion release or defluorinated byproducts if harsh conditions are attempted.

Detailed Protocol

Safety Pre-requisites

-

Pyrophoric Hazard: Dry Pd/C can ignite solvent vapors instantly upon contact with air. NEVER add dry catalyst to warm organic solvent.

-

Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed.[3] Work in a well-ventilated fume hood.

Equipment

-

Round-bottom flask (RBF) with 24/40 joint.

-

Rubber septum (wired down).

-

Hydrogen balloon (double-ballooned for pressure maintenance).[4]

-

Vacuum/Inert gas manifold (Schlenk line) or needle-venting setup.

Step-by-Step Procedure

-

Catalyst Charge (The "Wet" Method):

-

Weigh 100 mg of 10% Pd/C (50% wet) onto weighing paper.

-

Transfer carefully into a dry 50 mL RBF.

-

Critical Step: Immediately add 0.5 mL of water or toluene to "wet" the catalyst further and dampen any dust.

-

-

Substrate Addition:

-

Dissolve 1.0 g (3.87 mmol) of (E)-ethyl 3-(3-(trifluoromethyl)phenyl)acrylate in 15 mL of Ethanol (EtOH) .

-

Gently pour the substrate solution into the RBF containing the catalyst. Use an additional 5 mL EtOH to rinse the vessel.

-

-

Inerting (Deoxygenation):

-

Seal the flask with a rubber septum.

-

Insert a needle connected to a vacuum line. Evacuate gently until solvent bubbles, then backfill with Nitrogen (

) or Argon. -

Repeat this cycle 3 times to remove dissolved oxygen (Oxygen poisons the catalyst and creates safety hazards).

-

-

Hydrogen Introduction:

-

Reaction:

-

Stir vigorously (800+ RPM). Note: Mass transfer is rate-limiting; vigorous stirring is essential.

-

Run at Room Temperature (20-25°C).

-

Time: Typically 2–4 hours.

-

-

Monitoring:

-

Check via TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Endpoint: Disappearance of the UV-active alkene spot.

-

-

Work-up:

-

Purge: Remove

balloon.[4] Flush headspace with -

Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) in a sintered glass funnel to remove the catalyst.

-

Safety: Do not let the filter cake dry out completely (fire hazard).[4] Wash with EtOH, then immediately wet the waste cake with water before disposal.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the product.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for bench-scale hydrogenation.

Analytical Validation

Expected Results

-

Yield: >95% (Quantitative conversion is typical).

-

Appearance: Clear, colorless oil.

NMR Interpretation

To confirm the reduction of the double bond without affecting the aromatic ring:

| Feature | Substrate (Alkene) | Product (Alkane) |

| Alkene Protons | 2 Doublets ( | Absent |

| Alkyl Protons | Ethyl group only | 2 Triplets ( |

| Aromatic Region | 4 Protons (Integrate 4H) | 4 Protons (Integrate 4H) - Unchanged |

Note: If the aromatic integration decreases, over-reduction (ring saturation) has occurred (rare with Pd/C at 1 atm).

Troubleshooting

| Observation | Root Cause | Corrective Action |

| Slow Reaction (>6h) | Poisoned Catalyst | Ensure thorough |

| Slow Reaction | Mass Transfer | Increase stirring speed. Use a baffled flask. |

| Defluorination | Harsh Conditions | Ensure T < 40°C. Do not use acid additives. |

| Ignition at Filter | Dry Catalyst | Keep Celite pad wet with water/solvent at all times. |

References

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

-

Horiuti, J., & Polanyi, M. (1934).[6] Exchange reaction of hydrogen on metallic catalysts. Transactions of the Faraday Society, 30, 1164-1172. (Foundational mechanism).[6]

- Maegawa, T., et al. (2009). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal.

-

Studer, A. (2012).[7] Encyclopedia of Radicals in Chemistry, Biology and Materials. (Reference for stability of CF3 groups).

Sources

Application Note: Scalable Synthesis of Cinacalcet Intermediate 5

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

Executive Summary & Scientific Context

In the convergent synthesis of Cinacalcet Hydrochloride (a calcimimetic agent acting on the calcium-sensing receptor), the construction of the carbon backbone often relies on a critical alkylation step. Intermediate 5 , identified in key process chemistry literature (e.g., Beilstein J. Org.[1] Chem. and Org.[2][3] Process Res. Dev.) as 1-(3-bromopropyl)-3-(trifluoromethyl)benzene , serves as the electrophilic coupling partner for the chiral amine pharmacophore.

This Application Note details a robust, industrially viable protocol for synthesizing Intermediate 5 via the bromination of its alcohol precursor. Unlike methods utilizing phosphorus tribromide (

Key Reaction:

Strategic Rationale & Mechanism

The choice of aqueous HBr over other brominating agents is driven by three factors:

-

Thermodynamic Drive: While primary alcohols are generally poor leaving groups (

), protonation by the strong acid converts the hydroxyl into water ( -

Phase Separation: The product, Intermediate 5, is a lipophilic oil that separates from the aqueous acid phase upon completion, allowing for facile monitoring and isolation.

-

Impurity Profile: This method minimizes the formation of phosphine oxide byproducts common in Appel reactions, which are notoriously difficult to remove from lipophilic intermediates without chromatography.

Reaction Pathway Diagram

The following diagram illustrates the transformation logic and the critical control points (CCPs) for the synthesis.

Figure 1: Mechanistic pathway for the conversion of alcohol precursor to Intermediate 5 via acid-mediated nucleophilic substitution.

Experimental Protocol

3.1 Materials & Equipment

-

Starting Material: 3-(3-(trifluoromethyl)phenyl)propan-1-ol (Purity >98%).[3][4]

-

Reagent: Hydrobromic acid (48% w/w in water).[4]

-

Solvents: n-Hexane (HPLC Grade), Ethyl Acetate (for TLC/HPLC), Sodium Bicarbonate (sat. aq.).

-

Equipment: 3-neck round-bottom flask, reflux condenser, temperature probe, overhead mechanical stirrer (essential for biphasic mixing).

3.2 Step-by-Step Methodology

Step 1: Reaction Initiation

-

Charge a 3-neck round-bottom flask with 3-(3-(trifluoromethyl)phenyl)propan-1-ol (1.0 equiv).

-

Add 48% Aqueous HBr (5.0 - 6.0 equiv) at room temperature.

-

Note: A large excess of HBr is required to shift the equilibrium toward the alkyl bromide and maintain the reaction rate as water is produced.

-

-

Initiate stirring at 250-300 RPM.

Step 2: Thermal Activation (The Critical Phase)

-

Heat the reaction mixture to 85–90 °C .

-

Maintain reflux for 12–15 hours .

-

Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC.[2][4] The starting alcohol (polar) should disappear, and the non-polar bromide spot (Rf ~0.8) should dominate.

-

Critical Quality Attribute (CQA): Ensure internal temperature does not exceed 95°C to prevent degradation of the trifluoromethyl group or polymerization.

-

Step 3: Workup and Isolation [5]

-

Cool the mixture to room temperature (20–25 °C).

-

Dilute the reaction mass with Water (5 volumes relative to starting material).

-

Extract the product with n-Hexane (2 x 5 volumes).

-

Why Hexane? Intermediate 5 is highly soluble in non-polar alkanes, while the acidic impurities remain in the aqueous phase.

-

-

Combine organic layers and wash sequentially with:

-

Water (1 x 3 vol).

-

Saturated

solution (1 x 3 vol) to neutralize residual acid. -

Brine (1 x 3 vol).

-

-

Dry the organic layer over anhydrous Sodium Sulfate (

).[2][4]

Step 4: Purification

-

Concentrate the organic layer under reduced pressure (Rotavap) at 40–45 °C.

-

Filtration (Optional but Recommended): Pass the crude oil through a short silica gel plug utilizing n-hexane as the eluent. This removes trace polar colorants and baseline impurities.

-

Evaporate solvent to yield Intermediate 5 as a colorless to pale yellow oil.

Process Workflow & Logic

The following flowchart details the operational sequence, highlighting decision nodes for quality control.

Figure 2: Operational workflow for the isolation of Intermediate 5.

Expected Results & Specifications

The following data represents typical results obtained from a validated 50g batch scale.

| Parameter | Specification | Typical Result | Method |

| Appearance | Colorless to pale yellow oil | Colorless oil | Visual |

| Yield | > 80% | 82 - 85% | Gravimetric |

| Purity (GC) | ≥ 98.0% | 99.1% | GC-FID |

| Moisture | < 0.5% | 0.1% | Karl Fischer |

| Residual Alcohol | < 1.0% | Not Detected | GC/TLC |

Characterization Data (Reference)

-

NMR (CDCl

-

IR (Neat): Absence of broad -OH stretch at 3350 cm

.[4] Presence of C-Br stretch.

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Loss of HBr gas during reflux or insufficient acid equivalents.

-

Solution: Ensure the condenser is efficient (coolant < 5°C). Add an additional 1-2 equivalents of HBr if the reaction stalls.

-

-

Issue: Emulsion during Extraction.

-

Cause: Similar densities of organic/aqueous phases or presence of surfactants.

-

Solution: Add brine (saturated NaCl) to increase the density of the aqueous layer. Filter through Celite if particulate matter causes the emulsion.

-

-

Issue: Colored Product (Brown/Red).

-

Cause: Oxidation or traces of free bromine (

). -

Solution: Wash the organic layer with 10% Sodium Thiosulfate (

) solution during workup to reduce free bromine.

-

References

-

Thirupathi, B., et al. (2013). "A novel asymmetric synthesis of cinacalcet hydrochloride." Beilstein Journal of Organic Chemistry, 9, 158–164. [Link]

- Citation Context: Defines the specific numbering of Intermediate 5 and valid

-

Sorbera, L.A., et al. (2002). "Cinacalcet Hydrochloride."[1][2][3][4][5][6][7][8] Drugs of the Future, 27(9), 831.

- Citation Context: Establishes the pharmacological relevance of the target molecule.

-

Tewari, N., et al. (2011). "Industrial Application of the Forster Reaction: Novel One-Pot Synthesis of Cinacalcet Hydrochloride." Organic Process Research & Development, 15(2), 455–461. [Link]

- Citation Context: Discusses the coupling of the propyl halide (Intermediate 5)

-

Gopinathenpillai, B., et al. (2008).[6] "Efficient Synthesis of Cinacalcet Hydrochloride." Chemical and Pharmaceutical Bulletin, 56(11), 1621-1622.

- Citation Context: Provides comparative routes for the synthesis of the Cinacalcet backbone.

Sources

- 1. (PDF) Synthesis Process of Cinacalcet Hydrochloride [research.amanote.com]

- 2. mdpi.com [mdpi.com]

- 3. US20110319663A1 - Method For The Preparation Of Cinacalcet And Intermediates And Impurities Thereof - Google Patents [patents.google.com]

- 4. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]

- 5. europeanreview.org [europeanreview.org]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: High-Resolution Purity Analysis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate via RP-HPLC

Introduction & Scope

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a critical fluorinated building block often employed in the synthesis of pharmaceutical intermediates (e.g., trifluoromethyl-substituted phenethylamines). Its lipophilic nature, combined with the electron-withdrawing trifluoromethyl (

The primary critical quality attribute (CQA) for this material is the control of its hydrolysis degradation product, 3-(3-(trifluoromethyl)phenyl)propanoic acid , and unreacted starting materials such as 3-(trifluoromethyl)cinnamic acid ethyl ester (if synthesized via hydrogenation).

This protocol details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate the parent ester from its polar acidic impurities and potential positional isomers.

Key Analytical Challenges

-

Hydrophobicity: The ethyl ester and

group make the molecule highly lipophilic, requiring high organic strength for elution. -

Acidic Impurities: The hydrolysis product is a weak acid (pKa ~4.5). Without pH control, this peak will tail or split, compromising resolution.

-

UV Detection: The

group does not significantly enhance UV absorbance; detection relies on the phenyl ring (

Method Development Logic (Causality & Strategy)

Stationary Phase Selection

While a standard C18 column is sufficient for retention, the presence of the fluorinated group allows for the use of Pentafluorophenyl (PFP) phases if orthogonal selectivity is required. However, for routine QC, a high-density C18 (L1) column is recommended due to its robustness and reproducibility.

-

Recommendation: C18 End-capped, 3.5 µm or 5 µm.

-

Mechanism: Hydrophobic interaction dominates. The ester elutes later than the acid impurity.

Mobile Phase Design

To ensure sharp peak shapes for the acidic impurity, the mobile phase pH must be at least 2 units below the pKa of the acid.

-

Buffer: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (pH ~2.5). This suppresses ionization of the free acid, keeping it neutral and increasing its retention slightly to prevent it from eluting in the void volume.

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better UV transparency at low wavelengths.

Experimental Protocol

Reagents and Standards

-

Reference Standard: Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (>99.0%).

-

Impurity Standard: 3-(3-(trifluoromethyl)phenyl)propanoic acid.

-

Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.[1]

-

Additives: Phosphoric Acid (85%) or Formic Acid (98%).

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent L1) |

| Mobile Phase A | 0.1% |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 5.0 µL |

| Detection | UV at 210 nm (primary) and 254 nm (secondary) |

| Run Time | 20 Minutes |

Gradient Program

The gradient is designed to retain the polar acid impurity early in the run while ramping high enough to elute the lipophilic ester and wash the column.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration / Injection |

| 2.0 | 90 | 10 | Isocratic Hold (Acid Retention) |

| 12.0 | 10 | 90 | Linear Ramp (Elution of Ester) |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Return to Initial |

| 20.0 | 90 | 10 | Re-equilibration |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in ACN, dilute to volume with Diluent (Conc: 1.0 mg/mL).

-

Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for assay.

Workflow Visualization

Analytical Logic Flow

The following diagram illustrates the decision-making process during the analysis, ensuring data integrity.

Caption: Step-by-step logic flow for the HPLC analysis, incorporating system suitability checkpoints.

Impurity Fate Mapping

Understanding where impurities originate helps in identifying peaks.

Caption: Origin and elution logic of potential impurities relative to the main product.

System Suitability & Validation (ICH Q2 R2)

To ensure the method is "fit for purpose" per ICH Q2(R2) guidelines [1], the following criteria must be met prior to batch release testing.

System Suitability Criteria (SST)

| Parameter | Acceptance Limit | Rationale |

| Precision (RSD) | Ensures instrument stability. | |

| Tailing Factor ( | Critical for the acid impurity to ensure accurate integration. | |

| Resolution ( | Ensures baseline separation of degradation products. | |

| Theoretical Plates (N) | Ensures column efficiency. |

Linearity and Range

-

Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).

-

Acceptance: Correlation coefficient (

)

Specificity (For Degradants)

Perform forced degradation studies (Acid, Base, Oxidative, Thermal) to verify that the method can resolve the main peak from degradation products.

-

Expectation: The acid hydrolysis product (generated via base stress) should elute at approximately RRT 0.4 - 0.5 relative to the parent ester.

Results & Discussion

Under the described conditions, the Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate peak typically elutes between 10.0 and 12.0 minutes .

-

Acid Impurity: Elutes significantly earlier (approx. 4-6 mins) due to the free carboxylic acid group interacting with the aqueous phase.

-

Starting Material (Aldehyde): If present, typically elutes before the ester but after the acid.

-

Unsaturated Intermediate: If the synthesis involved reducing a cinnamate derivative, the unsaturated analog (Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate) will elute slightly earlier than the saturated product due to

-electron interactions with the polar mobile phase, though this separation is resolution-dependent.

Troubleshooting Tip: If the Acid Impurity peak shows splitting, check the pH of Mobile Phase A. It must be acidic (pH < 3.0) to suppress ionization.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] Link

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanism).

-

PubChem. (n.d.). Ethyl 3-phenylpropionate (Analogous Structure Properties).[4][5] National Library of Medicine. Link

-

Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC.Link

Sources

GC-MS Analysis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate Reaction Mixture: A Comprehensive Protocol for Purity and Impurity Profiling

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a detailed and scientifically grounded protocol for the analysis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Monitoring its synthesis for purity, by-product formation, and residual starting materials is critical for process optimization and quality control. This guide explains the causality behind the methodological choices, from sample preparation to data interpretation, ensuring a robust and self-validating analytical system. It is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative

The synthesis of complex organic molecules requires precise analytical oversight. Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate serves as a valuable building block, and the efficiency of its synthesis directly impacts the yield and purity of the final active pharmaceutical ingredient (API) or chemical product. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this application due to its unique combination of high-resolution chromatographic separation and definitive mass-based identification.[1][2] The volatility of the target compound and its likely impurities makes it ideally suited for GC separation, while the mass spectrometer provides unambiguous structural information, allowing for the identification of both known and unknown components in the reaction matrix.[1][3]

This protocol is developed to provide a reliable method for:

-

Assessing the purity of the desired product, Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.

-

Identifying and monitoring unreacted starting materials and key intermediates.

-

Detecting potential side-products and impurities that may affect downstream processes or the safety profile of the final product.

Understanding the Chemistry: Synthesis and Potential Impurities

A robust analytical method is built upon a solid understanding of the chemical reaction being monitored. A common route to synthesize Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is through the Fischer esterification of 3-(3-(trifluoromethyl)phenyl)propanoic acid with ethanol, often catalyzed by a strong acid. Another route involves the hydrogenation of the corresponding ethyl cinnamate.[4]

Based on these synthetic pathways, the reaction mixture may contain several analytes of interest besides the main product:

-

Starting Materials:

-

3-(3-(trifluoromethyl)phenyl)propanoic acid

-

Ethanol (often used in excess)

-

-

Catalyst Residues: (Typically non-volatile and not observed by GC-MS).

-

Potential By-products:

-

Side-products from condensation reactions.

-

Degradation products formed under harsh reaction conditions (e.g., high temperature).[1]

-

-

Solvents: Residual solvents from the reaction or work-up steps (e.g., toluene, ethyl acetate).[1]

The analytical method must possess sufficient selectivity to resolve the main product from these structurally similar compounds.

The Analytical Workflow: A Visual Overview

The entire process, from receiving a sample from the reaction vessel to generating a final report, follows a structured workflow. This ensures reproducibility and minimizes error.

Caption: GC-MS analytical workflow from sample preparation to final report.

Detailed Application Protocol

This protocol is designed for a standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer.

Part A: Sample Preparation

Rationale: The goal is to prepare a sample that is concentrated enough for detection of trace impurities but dilute enough to avoid saturating the detector with the main product. Ethyl acetate is an excellent solvent choice as it is volatile and compatible with most GC columns.

Protocol:

-

Allow the reaction mixture to cool to room temperature.

-

Using a calibrated micropipette, transfer 10 µL of the clear, supernatant layer of the reaction mixture into a 10 mL volumetric flask.

-

Dilute to the mark with high-purity, GC-grade ethyl acetate. This represents a 1:1000 dilution. Note: The dilution factor may need to be adjusted based on the expected concentration of the product.

-

Cap the flask and invert several times to ensure homogeneity.

-

Transfer an aliquot of the diluted sample into a 2 mL autosampler vial with a septum cap.

Part B: GC-MS Instrumentation and Conditions

Rationale: The chosen parameters are a robust starting point for achieving good separation and sensitive detection. The non-polar (5% phenyl) column is a versatile choice for a wide range of semi-volatile organic compounds. The temperature program is designed to first elute volatile solvents and then ramp up to separate the higher-boiling target compound and related impurities.

| Parameter | Condition | Justification |

| GC System | Agilent 7890B GC or equivalent | A widely used, reliable platform for routine analysis. |

| MS System | Agilent 5977A MSD or equivalent | Standard single quadrupole detector providing excellent sensitivity and spectral quality. |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-bleed 5% phenyl-methylpolysiloxane stationary phase provides excellent separation for a broad range of semi-volatile aromatic compounds. |

| Inlet Temperature | 260 °C | Ensures rapid and complete volatilization of the analytes without causing thermal degradation.[5] |

| Injection Mode | Split (50:1 ratio) | Prevents column overloading from the high-concentration main product, ensuring sharp peaks and protecting the detector. The ratio can be adjusted for trace analysis. |

| Injection Volume | 1 µL | Standard volume for reproducible injections. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. Constant flow mode maintains stable retention times even with the oven temperature program. |

| Oven Program | 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | The initial hold allows for the elution of the solvent and highly volatile components. The ramp provides the energy to elute the target analyte and related compounds, ensuring good separation. The final hold cleans the column of any high-boiling residues.[5] |

| MS Source Temp. | 230 °C | Optimal temperature for efficient ionization while minimizing thermal degradation within the source.[5] |

| MS Quad Temp. | 150 °C | Standard temperature to maintain ion path cleanliness and ensure consistent mass filtering.[5] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible, information-rich fragmentation patterns ideal for library matching and structural elucidation.[6] |

| Mass Scan Range | m/z 40 - 450 | A broad range that captures low-mass fragments, the molecular ion of the target compound (MW = 246.21), and potential higher-mass impurities. |

| Solvent Delay | 3.0 minutes | Protects the mass spectrometer's filament from the high pressure of the eluting solvent (ethyl acetate). |

Data Analysis and Interpretation

Qualitative Analysis: Peak Identification

-

Total Ion Chromatogram (TIC): Examine the TIC to identify all separated components. The largest peak should correspond to the target product, Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.

-

Mass Spectrum Extraction: Extract the mass spectrum for each peak of interest.

-

Library Matching: Compare the experimental mass spectrum of each peak against a reference database, such as the NIST Mass Spectral Library.[7][8][9] A high match factor (>800) combined with a consistent retention time provides strong evidence for compound identification.[10]

Understanding the Fragmentation of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate

Rationale: Understanding the fragmentation pathways is key to confirming the identity of the target compound, even without a perfect library match. Electron ionization is a high-energy process that causes predictable bond cleavages.[11] For Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (Molecular Weight: 246.21), the following key fragments are expected:

-

Molecular Ion [M]⁺˙ (m/z 246): The presence of the molecular ion is crucial for confirming the molecular weight.

-

Loss of Ethoxy Radical (m/z 201): Cleavage of the O-CH₂CH₃ bond results in a stable acylium ion [M-45]⁺.

-

Tropylium Ion (m/z 145): Cleavage of the bond between the phenyl ring and the propanoate chain can lead to the formation of the trifluoromethylbenzyl cation, which may rearrange to the stable trifluoromethyltropylium ion.

-

Base Peak (m/z 173): Resulting from a McLafferty rearrangement, a characteristic fragmentation for esters, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene (ethylene), followed by loss of a hydrogen atom.

-

Loss of COOCH₂CH₃ (m/z 159): Cleavage of the bond alpha to the carbonyl group.

Caption: Predicted EI fragmentation pathway for the target compound.

Semi-Quantitative Analysis

For reaction monitoring, relative purity can be assessed using the area percent method from the TIC.

-

% Area of Component X = (Peak Area of X / Total Peak Area of all components) * 100

This provides a rapid assessment of reaction conversion and the relative abundance of impurities. For accurate quantification, a full method validation with calibration standards would be required.

Method Validation: Ensuring Trustworthiness and Reliability

For use in a regulated environment, such as pharmaceutical development, this analytical method must be validated to prove it is fit for its intended purpose.[12] The validation should be performed in accordance with guidelines such as ICH Q2(R2).[13][14][15]

Key validation parameters include:

-

Specificity: Demonstrated by resolving the main analyte peak from starting materials, known impurities, and solvent peaks. This is a primary outcome of the method development described above.[16]

-

Linearity: Analyzing a series of standards at different concentrations to show a linear relationship between concentration and peak area (e.g., R² ≥ 0.999).[16][17]

-

Accuracy: Determining the closeness of the measured value to the true value, often assessed by analyzing samples with a known amount of spiked analyte (recovery studies).[16][17]

-

Precision (Repeatability & Intermediate Precision): Assessing the method's variability through multiple injections of the same sample and analysis on different days or by different analysts.[16][17]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.

-

Robustness: Intentionally making small variations to method parameters (e.g., oven ramp rate, flow rate) to ensure the method remains reliable.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate reaction mixtures. By combining a detailed, step-by-step protocol with a thorough explanation of the scientific rationale, this guide empowers researchers and analysts to effectively monitor reaction progress, ensure product quality, and identify critical process-related impurities. The principles of method validation outlined herein provide a clear pathway for adapting this method for use in regulated development and manufacturing environments.

References

-

Universal Journal of Pharmaceutical Research. (n.d.). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Retrieved February 7, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2023, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved February 7, 2026, from [Link]

-

OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved February 7, 2026, from [Link]

-

PubMed. (2023, October 22). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved February 7, 2026, from [Link]

-

Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved February 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST mass spectral libraries. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2013, March). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved February 7, 2026, from [Link]

-

ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2012, December). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved February 7, 2026, from [Link]

-

Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved February 7, 2026, from [Link]

-

SpectralWorks. (n.d.). NIST MS and MS/MS Libraries. Retrieved February 7, 2026, from [Link]

-

European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone.

-

NIH. (n.d.). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Retrieved February 7, 2026, from [Link]

-

IntuitionLabs. (2024, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 7, 2026, from [Link]

-

SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved February 7, 2026, from [Link]

-

Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved February 7, 2026, from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved February 7, 2026, from [Link]

-

Scientific Instrument Services. (n.d.). The NIST 23 Mass Spectral Library & Search Software (NIST 2023/2020/2017/EPA/NIH). Retrieved February 7, 2026, from [Link]

-

Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved February 7, 2026, from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved February 7, 2026, from [Link]

-

Frontiers. (2021, September 29). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Retrieved February 7, 2026, from [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. jmchemsci.com [jmchemsci.com]

- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]

- 4. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 8. spectralworks.com [spectralworks.com]

- 9. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]

- 10. scispace.com [scispace.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. impactfactor.org [impactfactor.org]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. intuitionlabs.ai [intuitionlabs.ai]

- 16. environics.com [environics.com]

- 17. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Purification of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate by column chromatography

Application Note: Optimized Purification Strategies for Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate

Abstract

This guide details the purification of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (CAS: N/A for specific isomer, generic structure ref) via flash column chromatography. As a fluorinated aromatic ester often used as a pharmaceutical intermediate (e.g., in the synthesis of cinacalcet analogs), its purity is critical. This protocol addresses the unique chromatographic behavior introduced by the trifluoromethyl (

Compound Profile & Physicochemical Analysis

Understanding the molecule is the first step to successful separation. The trifluoromethyl group significantly alters the interaction with the stationary phase compared to non-fluorinated analogs.

| Property | Description | Chromatographic Implication |

| Structure | Ethyl ester with meta- | Moderate polarity (ester) with a lipophilic domain ( |

| Physical State | Colorless to pale yellow oil | Liquid loading is possible, but dry loading is recommended to prevent band broadening. |

| Polarity | Low-Medium | Soluble in Hexane, DCM, EtOAc.[1] Insoluble in water. |

| Key Interaction | Dipole-Dipole & H-Bonding (Acceptor) | The ester carbonyl interacts with silica silanols. The |

| UV Absorbance | Easily detectable by standard UV detectors. |

Pre-Run Method Development (TLC)

The "Golden Zone" Rule:

For optimal flash chromatography, the target compound must have a Retention Factor (

Protocol:

-

Prepare Solvent Systems:

-

System A: 100% Hexane (or Heptane)

-

System B: 10% Ethyl Acetate (EtOAc) in Hexane

-

System C: 20% EtOAc in Hexane

-

-

Spotting: Dissolve ~10 mg of crude oil in 1 mL of DCM. Spot on a Silica Gel 60

plate. -

Elution & Visualization: Run the plates. Visualize under 254 nm UV light.

-

Staining (Secondary Check): Dip in Phosphomolybdic Acid (PMA) and heat. The

group is inert, but the ester/aromatic core will stain dark blue/green. This detects non-UV active impurities (like aliphatic alcohols).

Expected Outcome:

-

Non-polar impurities: Elute at solvent front (

). -

Target Ester: Likely

in 10-15% EtOAc/Hexane . -

Polar impurities (Acids/Alcohols): Remain near baseline (

).

Flash Chromatography Protocol

This protocol uses a Linear Gradient , which is generally superior to isocratic runs for removing closely eluting impurities in fluorinated intermediates.

Materials:

-

Stationary Phase: Silica Gel 60 (40–63

m particle size). -

Mobile Phase A: n-Hexane (or n-Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).[1]

-

Column Size: Calculate based on crude mass (Ratio 1:30 to 1:50 silica-to-sample).

Step-by-Step Workflow:

-

Column Equilibration:

-

Flush column with 3 Column Volumes (CV) of 100% Hexane.

-

Why? This removes air and neutralizes the heat of adsorption, preventing "cracking" of the silica bed when the sample is introduced.

-

-

Sample Loading (Dry Load Method - Preferred):

-

Dissolve crude oil in minimal Dichloromethane (DCM).

-

Add Celite 545 or Silica Gel (1:2 ratio by weight of sample).

-

Evaporate solvent completely on a rotovap until a free-flowing powder remains.

-

Load this powder on top of the equilibrated column.

-

Scientific Logic:[2][3][4] Liquid loading of oils often leads to "fingering" or channeling, widening the bands. Dry loading ensures a tight, uniform start band.

-

-

Elution Gradient:

-

0–2 CV: 100% Hexane (Elutes highly non-polar grease/impurities).

-

2–10 CV: Linear ramp from 0% to 15% EtOAc.

-

10–15 CV: Hold at 15% EtOAc (Target compound usually elutes here).

-

15+ CV: Flush with 50% EtOAc to remove polar baseline material.

-

-

Fraction Collection:

-

Collect fractions of approx. 0.2 CV size (e.g., 10-15 mL for a 40g column).

-

Monitor via UV at 254 nm and 280 nm.

-

Visualization of Workflow

The following diagram illustrates the decision logic and workflow for purifying this specific fluorinated ester.

Figure 1: Logical workflow for the purification of fluorinated phenylpropanoates, emphasizing the critical TLC decision point and loading strategy.

Troubleshooting & Expert Tips

Issue 1: "Tailing" or Streaking on TLC/Column

-

Cause: Residual carboxylic acid (starting material) or hydrolysis of the ester on acidic silica.

-

Solution: Add 1% Triethylamine (TEA) to the column equilibration solvent. This neutralizes the silica's acidic sites. Note: Do not use TEA if your compound is base-sensitive, though this ester is generally stable.

Issue 2: Co-elution with Non-Fluorinated Analog

-

Scenario: If the starting material was a mixture of fluorinated and non-fluorinated cinnamic acids.

-

Solution: Change selectivity (selectivity

). Switch the mobile phase modifier from EtOAc to Dichloromethane (DCM) or Toluene . The

Issue 3: Compound "Disappears" (Volatility)

-

Cause: While the boiling point is high (>200°C), fluorinated esters can have high vapor pressures and form azeotropes during rotary evaporation.

-

Solution: Do not use high vacuum (< 10 mbar) for extended periods at high heat. Stop evaporation once the solvent is removed.

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[1][5] Rapid chromatographic technique for preparative separations with moderate resolution.[1][5] Journal of Organic Chemistry, 43(14), 2923–2925.[1]

-

Fair, J. D., & Kormos, C. M. (2008). Flash chromatography of esters: General methods and solvent selection. Journal of Chromatography A, 1211(1-2), 49-54.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 3-phenylpropanoate (Analogous Structure). PubChem. [Link]

Sources

Application Note: Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the application of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (ETP) as a high-value fluorinated scaffold in Fragment-Based Drug Design (FBDD). While often categorized as a synthetic intermediate for calcimimetics (e.g., Cinacalcet), this molecule represents a "privileged structure" in modern FBDD libraries due to its unique combination of a flexible propanoate linker, a lipophilic phenyl core, and a trifluoromethyl (

Introduction: The Fluorine Advantage in FBDD

In the landscape of fragment-based discovery, the incorporation of fluorine atoms into library members has shifted from a novelty to a necessity. The

-

Biophysical Spy: The

nucleus is highly sensitive to changes in the local chemical environment upon protein binding, offering a wide chemical shift range and zero background signal in biological media. -

Pharmacophoric Anchor: The

group is lipophilic and electron-withdrawing.[1] It often occupies hydrophobic pockets (e.g., replacing a methyl or chloro group) while modulating the pKa of nearby functional groups (metabolic stability).

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is particularly valuable because the ethyl ester masks the polar carboxylate, allowing the fragment to penetrate cell membranes for cell-based assays and preventing non-specific electrostatic sticking in biophysical assays.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Significance in FBDD |

| Molecular Weight | 246.23 Da | Ideal Fragment (<300 Da) |

| cLogP | ~3.2 | High lipophilicity; probes hydrophobic pockets |

| H-Bond Donors | 0 | Good membrane permeability |

| H-Bond Acceptors | 2 (Ester) | Interaction points for Ser/Thr residues |

| Rotatable Bonds | 5 | Flexible linker allows induced fit |

| TPSA | 26.3 Ų | Low polar surface area |

Experimental Protocols

Protocol A: High-Purity Synthesis for Screening Libraries

Objective: Synthesize ETP with >99% purity to prevent false positives in NMR screening caused by paramagnetic impurities or reactive intermediates.

Mechanism: Catalytic hydrogenation of Ethyl 3-(trifluoromethyl)cinnamate. This route is preferred over Heck coupling for screening libraries to avoid residual palladium contamination which interferes with NMR.

Materials:

-

Ethyl 3-(trifluoromethyl)cinnamate (Precursor)

-

10% Pd/C (Catalyst)

-

Ethanol (Solvent, HPLC grade)

-

Hydrogen gas (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of Ethyl 3-(trifluoromethyl)cinnamate in 100 mL of anhydrous ethanol in a pressure vessel.

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the vessel with

three times. Pressurize to 30 psi (2 bar) and stir at room temperature (25°C) for 4 hours.-

Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The disappearance of the alkene spot indicates completion.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL ethanol.

-

Purification: Concentrate the filtrate under reduced pressure.

-

Polishing: Although the crude is often pure, pass through a short silica plug (eluent: 5% EtOAc in Hexane) to remove trace polar impurities.

-

QC: Verify structure via

-NMR and purity via LC-MS.

Protocol B: -NMR Fragment Screening (Ligand-Observed)

Objective: Detect binding of ETP to a target protein (e.g., Bcl-2 family or MDM2) using the

Rationale: Ligand-observed NMR detects changes in the relaxation properties (T2) or chemical shift of the ligand when it transiently binds to the protein.

Assay Setup:

-

Buffer Preparation: 50 mM Phosphate buffer (pH 7.4), 100 mM NaCl, 10%

. Note: Avoid BSA or detergents initially as they may sequester the lipophilic fragment. -